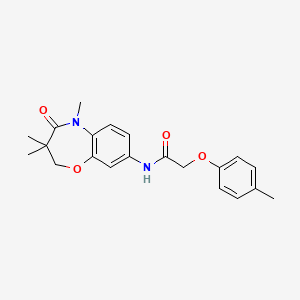

2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-14-5-8-16(9-6-14)26-12-19(24)22-15-7-10-17-18(11-15)27-13-21(2,3)20(25)23(17)4/h5-11H,12-13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRJSFUUDMGUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide typically involves multiple steps:

Formation of the Benzoxazepine Ring: This step may involve the cyclization of appropriate precursors under specific conditions.

Introduction of the Phenoxy Group: This can be achieved through nucleophilic substitution reactions.

Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity Studies: Researchers may investigate the biological activity of this compound and its derivatives, including potential antimicrobial, antiviral, or anticancer properties.

Medicine

Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals targeting specific diseases or conditions.

Industry

Material Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide: can be compared with other benzoxazepine derivatives, phenoxyacetamides, and related compounds.

Uniqueness

Structural Features: The unique combination of the benzoxazepine ring, phenoxy group, and acetamide moiety sets this compound apart from others.

Biological Activity

The compound 2-(4-methylphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)acetamide is a synthetic derivative belonging to the benzoxazepine class. This article explores its biological activities, focusing on neuropharmacological and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 368.43 g/mol . The structure includes a benzoxazepine core and a 4-methylphenoxy group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H24N2O4 |

| Molecular Weight | 368.43 g/mol |

| Purity | ≥ 95% |

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various pharmacological effects:

- Antioxidant Activity : Benzoxazepine derivatives have shown potential in reducing oxidative stress by scavenging free radicals.

- Neuroprotective Effects : These compounds may protect neuronal cells from apoptosis induced by neurotoxic agents.

- Anti-inflammatory Effects : They can inhibit the production of pro-inflammatory cytokines.

The biological effects of this compound are hypothesized to involve:

- Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors), modulating synaptic transmission.

- The acetamide group potentially enhances solubility and bioavailability.

Neuroprotective Effects

A study by Zhang et al. (2020) demonstrated that a related benzoxazepine derivative reduced neuronal death in Alzheimer's disease models by inhibiting tau phosphorylation.

Anti-inflammatory Activity

Kumar et al. (2021) reported that another derivative effectively decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory properties.

Oxidative Stress Mitigation

Lee et al. (2019) conducted a comparative study showing that benzoxazepine derivatives significantly reduced reactive oxygen species (ROS) levels in neuronal cell lines exposed to oxidative stressors.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing this benzoxazepine-acetamide derivative, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the benzoxazepine core via cyclization of substituted aminophenol derivatives under reflux conditions with acetic acid as a catalyst (e.g., ethanol solvent, 4-hour reflux) .

- Step 2 : Acetamide coupling using chloroacetyl chloride or similar reagents in DMF with potassium carbonate as a base, monitored by TLC for completion .

- Optimization : Control temperature (45–80°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1.5:1 reagent:core ratio) to minimize side products. Yield improvements (≥75%) are achievable via slow reagent addition and inert atmosphere .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- NMR : Prioritize ¹H NMR signals for the benzoxazepine core (δ 3.3–3.9 ppm for methyl groups, δ 7.1–7.3 ppm for aromatic protons) and acetamide NH (δ 8.1–8.5 ppm) .

- HPLC : Use C18 columns with UV detection (λmax ~255 nm) to confirm purity ≥95% .

- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods address challenges in regioselectivity or side product formation during synthesis?

- Strategy :

- Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states favoring benzoxazepine cyclization over competing reactions .

- Apply machine learning to analyze historical reaction data (solvent, temperature, catalysts) and predict optimal conditions for selective acetamide coupling .

Q. How can contradictions in biological activity data across in vitro models be resolved?

- Approach :

- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., kinase inhibition vs. cytotoxicity) to identify assay-specific artifacts .

- Example : Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from differences in cell membrane permeability or serum protein binding .

Q. What SAR strategies can elucidate the pharmacophoric elements of this compound?

- Design :

- Substituent Variation : Modify the 4-methylphenoxy group (e.g., replace with methoxy, halogen) to assess impact on receptor binding .

- Core Modifications : Introduce substituents to the benzoxazepine’s oxo group (e.g., ethyl, isopentyl) to study steric effects .

- Data Analysis : Correlate logP values (calculated via HPLC) with cellular uptake efficiency to optimize bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.